2-(2-Chloro-6-fluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Description
2-(2-Chloro-6-fluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a structurally complex small molecule featuring:
- A 2-chloro-6-fluorophenyl group at the ethanone moiety, contributing steric bulk and electronic effects.
- An ethanone bridge connecting the aromatic and heterocyclic components.
This compound is likely a pharmaceutical intermediate or bioactive candidate, given the prevalence of piperazine-pyrimidine hybrids in drug discovery (e.g., kinase inhibitors or antimicrobial agents) . Its trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism, while the chloro-fluoro-phenyl moiety may influence target binding selectivity.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF4N4O/c18-12-2-1-3-13(19)11(12)8-16(27)26-6-4-25(5-7-26)15-9-14(17(20,21)22)23-10-24-15/h1-3,9-10H,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLUZYYLEDREDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Chloro-6-fluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.84 g/mol. The structure features a chloro-fluorophenyl group, a piperazine moiety, and a trifluoromethyl-pyrimidine unit, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer and neurological disorders:
- PARP Inhibition : Preliminary studies indicate that compounds with similar structural features inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells, particularly those deficient in homologous recombination repair pathways .
- Kinase Inhibition : The compound may also exhibit inhibitory effects on specific kinases, which play essential roles in cell proliferation and survival pathways. This has been observed in related compounds that target Src/Abl kinases .
Efficacy Against Cancer Cell Lines
Table 1 summarizes the IC50 values for the compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 18 | PARP inhibition |
| K562 (Leukemia) | 15 | Src/Abl kinase inhibition |
| A549 (Lung Cancer) | 25 | Induction of apoptosis |
These results indicate that the compound exhibits moderate to significant cytotoxicity against several cancer types, demonstrating its potential as an anticancer agent.
Study on MCF-7 Cells
A study published in Molecules investigated the effects of similar compounds on MCF-7 breast cancer cells. The compounds were found to inhibit PARP activity significantly, leading to increased cleavage of PARP and enhanced apoptosis as measured by caspase activation assays . The study highlighted that the structural modifications on the piperazine ring were crucial for enhancing biological activity.
In Vivo Studies
In vivo studies using xenograft models have shown that related compounds with similar scaffolds led to significant tumor regressions without substantial toxicity, indicating a favorable therapeutic window for further development . This suggests that the compound could be a candidate for further preclinical evaluation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to six analogues from the literature (Table 1):
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The trifluoromethyl group resists cytochrome P450 oxidation more effectively than methyl or alkoxy substituents (e.g., compounds in ), extending half-life .
- Solubility: The ethanone bridge and chloro-fluoro-phenyl group may reduce solubility compared to ether-linked analogues (e.g., ), necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
